molecular formula C14H16ClN3O2 B1388282 4-Amino-1-[(4-methoxy-phenylcarbamoyl)-methyl]-pyridinium chloride CAS No. 247571-79-5

4-Amino-1-[(4-methoxy-phenylcarbamoyl)-methyl]-pyridinium chloride

Cat. No.: B1388282
CAS No.: 247571-79-5
M. Wt: 293.75 g/mol
InChI Key: SPALBOVFHABOAK-UHFFFAOYSA-N
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Description

4-Amino-1-[(4-methoxy-phenylcarbamoyl)-methyl]-pyridinium chloride is a chemical compound with the molecular formula C14H16N3O2Cl. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used in proteomics research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-[(4-methoxy-phenylcarbamoyl)-methyl]-pyridinium chloride typically involves the reaction of 4-methoxyphenyl isocyanate with 4-aminomethylpyridine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-[(4-methoxy-phenylcarbamoyl)-methyl]-pyridinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

4-Amino-1-[(4-methoxy-phenylcarbamoyl)-methyl]-pyridinium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-[(4-methoxy-phenylcarbamoyl)-methyl]-pyridinium chloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. This interaction may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the specific target and the chemical environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-[(4-methoxy-phenylcarbamoyl)-methyl]-pyridinium chloride is unique due to its methoxy group, which imparts specific chemical properties such as increased solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in proteomics research and organic synthesis .

Properties

IUPAC Name

2-(4-aminopyridin-1-ium-1-yl)-N-(4-methoxyphenyl)acetamide;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2.ClH/c1-19-13-4-2-12(3-5-13)16-14(18)10-17-8-6-11(15)7-9-17;/h2-9,15H,10H2,1H3,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPALBOVFHABOAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C[N+]2=CC=C(C=C2)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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